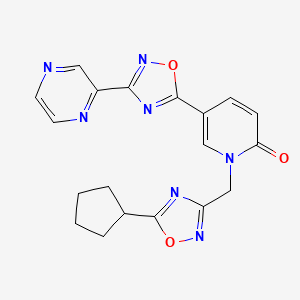![molecular formula C20H21NO5 B2703687 1'-(2-(2-Methoxyphenoxy)ethyl)spiro[[1,3]dioxane-2,3'-indolin]-2'-one CAS No. 876890-56-1](/img/structure/B2703687.png)
1'-(2-(2-Methoxyphenoxy)ethyl)spiro[[1,3]dioxane-2,3'-indolin]-2'-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1’-(2-(2-Methoxyphenoxy)ethyl)spiro[[1,3]dioxane-2,3’-indolin]-2’-one is a complex organic compound that features a spirocyclic structure This compound is notable for its unique combination of a dioxane ring fused with an indolinone moiety, which imparts distinct chemical and physical properties
Wirkmechanismus
Target of Action
Indole derivatives are known to have diverse biological activities and can bind with high affinity to multiple receptors . .
Mode of Action
The mode of action would depend on the specific targets of the compound. Indole derivatives can interact with their targets in various ways, leading to different biological effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1’-(2-(2-Methoxyphenoxy)ethyl)spiro[[1,3]dioxane-2,3’-indolin]-2’-one typically involves the following steps:
Formation of the Indolinone Core: The indolinone core can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.
Introduction of the Spirocyclic Dioxane Ring: The spirocyclic dioxane ring is formed by reacting the indolinone with a diol (such as 1,3-propanediol) in the presence of a Lewis acid catalyst like zirconium tetrachloride (ZrCl4).
Attachment of the Methoxyphenoxy Group: The final step involves the nucleophilic substitution reaction where the methoxyphenoxy group is introduced using a suitable phenol derivative and a base like sodium hydride (NaH).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, the use of automated purification systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1’-(2-(2-Methoxyphenoxy)ethyl)spiro[[1,3]dioxane-2,3’-indolin]-2’-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, CrO3 in pyridine (Py)
Reduction: H2/Ni, NaBH4, LiAlH4
Substitution: NaOCH3, LiAlH4, NaH
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1’-(2-(2-Methoxyphenoxy)ethyl)spiro[[1,3]dioxane-2,3’-indolin]-2’-one has several scientific research applications:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spiro[1,3-dioxane-2,3’-indolin]-2’-one: Lacks the methoxyphenoxy group, resulting in different reactivity and applications.
1’-(2-(2-Hydroxyphenoxy)ethyl)spiro[[1,3]dioxane-2,3’-indolin]-2’-one: Contains a hydroxy group instead of a methoxy group, affecting its chemical properties and biological activities.
Uniqueness
This structural feature distinguishes it from other similar compounds and contributes to its versatility in scientific research and industrial applications .
Eigenschaften
IUPAC Name |
1'-[2-(2-methoxyphenoxy)ethyl]spiro[1,3-dioxane-2,3'-indole]-2'-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO5/c1-23-17-9-4-5-10-18(17)24-14-11-21-16-8-3-2-7-15(16)20(19(21)22)25-12-6-13-26-20/h2-5,7-10H,6,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOTZHGZVUGZONO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCN2C3=CC=CC=C3C4(C2=O)OCCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-aminofuro[3,2-b]pyridine-3-carboxylate](/img/structure/B2703605.png)

![3-cyano-N-[1-(furan-2-yl)propan-2-yl]benzamide](/img/structure/B2703609.png)



![8-(2,4-dimethoxyphenyl)-3-(2-fluorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2703615.png)
![N-[2-(Aminomethyl)phenyl]-N-methylacetamide;hydrochloride](/img/structure/B2703616.png)
![5-(ethylthio)-1,3-dimethyl-7-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2703617.png)
![1-[2-(Ethylsulfanyl)phenyl]propan-2-one](/img/structure/B2703618.png)
![N-[2-(diethylamino)ethyl]-N'-{[1-(4-methoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}ethanediamide](/img/structure/B2703622.png)
![1-[(2,4-dichlorophenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2703623.png)

